Cas no 876-27-7 (4-Chlorophenyl acetate)

4-Chlorophenyl acetate structure
4-Chlorophenyl acetate structure
Nombre del producto:4-Chlorophenyl acetate
Número CAS:876-27-7
MF:C8H7ClO2
Megavatios:170.59298157692
MDL:MFCD00623648
CID:723947
PubChem ID:13410

4-Chlorophenyl acetate Propiedades químicas y físicas

Nombre e identificación

    • 4-Chlorophenyl acetate
    • (4-chlorophenyl) acetate
    • Acetic acid, 4-chlorophenyl ester
    • 4-Chlorophenol Acetate
    • 4-Cl-C6H4OAc
    • 4-Monochlorophenol acetate
    • Acetic acid,p-chlorophenyl ester
    • p-Acetoxychlorobenzene
    • p-Chlorophenylacetate
    • p-ClC6H4OAc
    • Phenol,p-chloro-,acetate
    • Acetic acid, p-chlorophenyl ester (7CI, 8CI)
    • Phenol, p-chloro-, acetate (6CI)
    • 1-Acetoxy-4-chlorobenzene
    • 4-Acetoxychlorobenzene
    • 4-Acetoxyphenyl chloride
    • NSC 48669
    • p-Chlorophenyl acetate
    • FS-4498
    • SCHEMBL76135
    • Chlorophenyl acetate, p-
    • Acetic acid, 4-chlorophenyl ester (9CI)
    • Acetic acid, p-chlorophenyl ester
    • 257V876587
    • 4-Chlorobenzeneacetate
    • 4-06-00-00839 (Beilstein Handbook Reference)
    • CS-0197466
    • CHEMBL449814
    • NSC48669
    • AI3-17300
    • 4-Chlorophenyl Ester Acetic Acid
    • AB06566
    • MFCD00623648
    • NSC-48669
    • BRN 1909058
    • DTXCID40158993
    • Phenol, p-chloro-, acetate
    • WLN: GR DOV1
    • p-Chlorfenylester kyseliny octove
    • p-Chlorfenylester kyseliny octove [Czech]
    • A51155
    • UNII-257V876587
    • (p-chlorophenyl)acetate
    • AKOS006241574
    • Q63409262
    • 876-27-7
    • DTXSID80236502
    • MDL: MFCD00623648
    • Renchi: 1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
    • Clave inchi: KEUPLGRNURQXAR-UHFFFAOYSA-N
    • Sonrisas: O=C(C)OC1C=CC(Cl)=CC=1

Atributos calculados

  • Calidad precisa: 170.013457g/mol
  • Carga superficial: 0
  • XLogP3: 1.8
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 170.013457g/mol
  • Masa isotópica única: 170.013457g/mol
  • Superficie del Polo topológico: 26.3Ų
  • Recuento de átomos pesados: 11
  • Complejidad: 139
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Denso: 1.227
  • Punto de ebullición: 231.6°Cat760mmHg
  • Punto de inflamación: 106.3°C
  • índice de refracción: 1.523
  • PSA: 26.30000
  • Logp: 2.26530

4-Chlorophenyl acetate Información de Seguridad

4-Chlorophenyl acetate Datos Aduaneros

  • Código HS:2915390090
  • Datos Aduaneros:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

4-Chlorophenyl acetate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
047898-5g
4-Chlorophenylacetate
876-27-7 98%
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£45.00 2022-03-01
eNovation Chemicals LLC
D767059-100g
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$200 2023-09-02
A2B Chem LLC
AC09605-100g
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$745.00 2024-04-19
Aaron
AR004IKX-100g
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876-27-7 95%
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$174.00 2025-01-22
1PlusChem
1P004ICL-5g
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$33.00 2025-02-21
1PlusChem
1P004ICL-100g
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$195.00 2025-02-21
Aaron
AR004IKX-500g
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876-27-7 95%
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$801.00 2025-01-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268136-100g
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876-27-7 98%
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¥1983.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268136-500g
4-Chlorophenyl acetate
876-27-7 98%
500g
¥5950.00 2024-04-27
eNovation Chemicals LLC
D767059-25g
4-Chlorophenyl acetate
876-27-7 98%
25g
$230 2023-05-09

4-Chlorophenyl acetate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Sulfuric acid (silica-bound) Solvents: Dichloromethane ;  35 min, rt
Referencia
An efficient and convenient method for desilylation-acetylation of trimethylsilyl ethers catalyzed by silica sulfuric acid
Jin, Tong-Shou; et al, Asian Journal of Chemistry, 2008, 20(7), 5005-5010

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 3 h, rt
Referencia
NIS/TBHP Induced Regioselective Selenation of (Hetero)Arenes via Direct C-H Functionalization
Ding, Chaochao; et al, ChemCatChem, 2018, 10(23), 5397-5401

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Catalysts: Palladium diacetate Solvents: Acetic acid ;  17 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Palladium-Catalyzed Desilylative Acyloxylation of Silicon-Carbon Bonds on (Trimethylsilyl)arenes: Synthesis of Phenol Derivatives from Trimethylsilylarenes
Gondo, Keisuke; et al, Organic Letters, 2015, 17(19), 4778-4781

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Dabco ;  10 min, 70 °C → 140 °C
Referencia
The first vinyl acetate mediated organocatalytic transesterification of phenols: a step towards sustainability
Kumar, Manoj; et al, New Journal of Chemistry, 2015, 39(11), 8329-8336

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, (dichlorostannate)octatetraconta-μ-oxotetra-μ6-… Solvents: Acetonitrile ;  6 min, rt
Referencia
New porphyrin-polyoxometalate hybrid materials: synthesis, characterization and investigation of catalytic activity in acetylation reactions
Araghi, Mehdi; et al, Dalton Transactions, 2012, 41(38), 11745-11752

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 5 h, rt
Referencia
Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates
Kurma, Siva Hariprasad; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(16),

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Chlorosuccinimide Catalysts: Cuprous chloride Solvents: Acetonitrile ;  3 h, 80 °C
Referencia
Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids
Wu, Hong; et al, Organic Letters, 2010, 12(6), 1192-1195

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Phosphoroperoxoic acid Solvents: Acetonitrile ;  30 °C
Referencia
Monoperoxyphosphoric acid
Rao, A. Somasekar; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Cesium hydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′… Solvents: Acetonitrile ;  30 min, 50 °C
Referencia
Characterization of novel Cs and K substituted phosphotungstic acid modified MCM-41 catalyst and its catalytic activity towards acetylation of aromatic alcohols
Rana, Surjyakanta; et al, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1117-1125

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: tert-Butyl peroxide ;  24 h, rt → 90 °C
Referencia
Copper Catalyzed sp3 C-H Etherification with Acyl Protected Phenols
Salvador, Tolani K.; et al, Journal of the American Chemical Society, 2016, 138(51), 16580-16583

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Poly(vinylpyrrolidone) ,  Zirconium chloride (ZrCl4) Solvents: Chloroform ,  Hexane ;  1.4 h, reflux
Referencia
Polyvinylpyrrolidone-supported zirconium nanoparticles: synthesis, characterization, efficiency as a new polymer nanocomposite catalyst for one-step transesterification reaction
Azadi, Sedigheh; et al, Monatshefte fuer Chemie, 2023, 154(2), 239-248

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Titania ;  5 min, 25 °C
Referencia
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; et al, Indian Journal of Chemistry, 2008, (4), 597-600

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Perchloric acid ,  Silica Solvents: Dichloromethane ;  10 h, rt
Referencia
An atom-efficient and powerful method for direct esterification of silyl ethers catalyzed by HClO4-SiO2
Du, Ti-Jian; et al, Tetrahedron, 2011, 67(6), 1096-1101

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: (OC-6-13)-[[2,2′-[1,2-Phenylenebis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2… Solvents: Dichloromethane ;  1 min, rt
Referencia
Electron-deficient [TiIV(salophen)(OTf)2]: A new and highly efficient catalyst for the acetylation of alcohols and phenols with acetic anhydride
Yadegari, Maryam; et al, Polyhedron, 2011, 30(13), 2237-2243

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: (OC-6-12)-[[4,4′,4′′,4′′′-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN… (supported on chloromethylated polystyrene) Solvents: Acetonitrile ;  8 min, rt
Referencia
Polystyrene-bound electron-deficient tin(IV) porphyrin: A new, highly efficient, robust and reusable catalyst for acetylation of alcohols and phenols with acetic anhydride
Moghadam, Majid; et al, Comptes Rendus Chimie, 2011, 14(12), 1080-1087

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Tetraethylammonium chloride ,  Boron trifluoride etherate Catalysts: Cuprous chloride ,  1-Propanaminium, N,N,N-triethyl-, chloride (1:1) (silica supported) Solvents: Acetonitrile ;  10 min, 0 °C
1.2 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  1 h, 20 °C
Referencia
Highly efficient Sandmeyer reaction on immobilized CuI/CuII-based catalysts
Tarkhanova, Irina G.; et al, Mendeleev Communications, 2018, 28(3), 261-263

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Chlorosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper chloride complex) Solvents: Acetonitrile ;  12 h, 80 °C
Referencia
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; et al, RSC Advances, 2017, 7(2), 764-770

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: Triethylamine Solvents: Toluene ;  12 h, reflux
Referencia
Environmentally benign decarboxylative N-, O-, and S-acetylations and acylations
Ghosh, Santanu; et al, Green Chemistry, 2020, 22(24), 8721-8727

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Iodine Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Triphenylphosphine ;  2 - 3 min, rt
1.3 Catalysts: Triethylamine ;  6 h, rt
Referencia
Novel acylation of alcohols, phenols and amines with diacetoxyiodobenzene in the presence of iodine and triphenylphosphine
Zhou, Qi-Zhong; et al, Youji Huaxue, 2008, 28(6), 1097-1101

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica supported) Catalysts: Hydrochloric acid ,  Water Solvents: Chloroform ;  12 h, rt
Referencia
Efficient method for oxidation of ketones to esters with 4-aminoperoxybenzoic acid supported on silica gel
Ghazanfari, Dadkhoda; et al, Synthetic Communications, 2008, 38(12), 2037-2042

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  4 h, rt; 24 h, rt
1.2 Reagents: Lithium bromide Solvents: Dichloromethane ;  24 h, rt
Referencia
Counterattack Mode Differential Acetylative Deprotection of Phenylmethyl Ethers: Applications to Solid Phase Organic Reactions
Chakraborti, Asit K.; et al, Journal of Organic Chemistry, 2009, 74(3), 1367-1370

Synthetic Routes 22

Condiciones de reacción
1.1 Catalysts: Triphenylphosphine ,  Iridium trichloride Solvents: Acetonitrile ;  20 h, 5 atm, 180 °C
Referencia
An efficient method to prepare aryl acetates by the carbonylation of aryl methyl ethers or phenols
Zhang, Dejin; et al, New Journal of Chemistry, 2021, 45(5), 2683-2687

Synthetic Routes 23

Condiciones de reacción
1.1 Catalysts: Triethylamine Solvents: Anisole ;  12 h, 110 °C
Referencia
Environmentally benign decarboxylative N-, O-, and S-acetylations and acylations
Ghosh, Santanu; et al, Green Chemistry, 2020, 22(24), 8721-8727

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: Phosphorus pentoxide ,  Hydrogen peroxide ;  30 °C
Referencia
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Synthetic Routes 25

Condiciones de reacción
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
Referencia
Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2002, 133(2), 189-193

Synthetic Routes 26

Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate (reaction product with poly(vinylpyrrolidone)) Solvents: Acetonitrile ;  1 h, rt
Referencia
Polyvinylpolypyrrolidone-bound boron trifluoride: A highly efficient catalyst for acylation of alcohols, phenols and trimethylsilyl ethers by acetic anhydride
Mokhtary, Masoud; et al, Comptes Rendus Chimie, 2012, 15(5), 389-393

4-Chlorophenyl acetate Raw materials

4-Chlorophenyl acetate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:876-27-7)4-Chlorophenyl acetate
A862500
Pureza:99%
Cantidad:100g
Precio ($):354.0